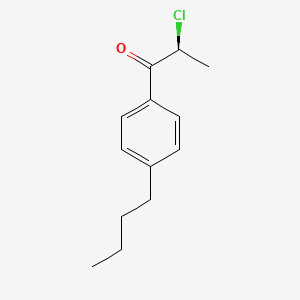
2-Bromo-9,9-dihexyl-7-iodo-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-iodo-9,9-dihexylfluorene is an organohalide compound with the molecular formula C25H32BrI It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine and iodine atoms at the 2 and 7 positions, respectively, along with two hexyl groups at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7-iodo-9,9-dihexylfluorene typically involves a multi-step process starting from fluorene. The general synthetic route includes:
Bromination: Fluorene is first brominated at the 2-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Iodination: The brominated fluorene is then subjected to iodination at the 7-position using iodine and a suitable oxidizing agent such as silver trifluoroacetate or potassium iodate.
Alkylation: Finally, the 9-position of the fluorene is alkylated with hexyl groups using a Grignard reagent or an alkyl halide in the presence of a catalyst like palladium or nickel.
Industrial Production Methods
Industrial production of 2-bromo-7-iodo-9,9-dihexylfluorene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient and scalable production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-iodo-9,9-dihexylfluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, to form carbon-carbon bonds with other organic molecules.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to form dihydrofluorene derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium tert-butoxide, or lithium aluminum hydride are commonly used under conditions like reflux or room temperature.
Coupling Reactions: Palladium or nickel catalysts, along with ligands like triphenylphosphine or N-heterocyclic carbenes, are used under inert atmosphere conditions (e.g., nitrogen or argon) and at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted fluorenes with different functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Products include biaryl compounds, conjugated polymers, and other complex organic molecules.
Oxidation and Reduction: Products include fluorenone derivatives and dihydrofluorene derivatives.
Applications De Recherche Scientifique
2-Bromo-7-iodo-9,9-dihexylfluorene has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells (OPVs).
Materials Science: It is used in the development of advanced materials with unique optical, electronic, and mechanical properties.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Biological Research: It is used as a probe or marker in various biological assays and imaging studies.
Mécanisme D'action
The mechanism of action of 2-bromo-7-iodo-9,9-dihexylfluorene depends on its specific application. In organic electronics, the compound functions as a charge carrier or light-emitting material, interacting with other components in the device to facilitate charge transport or light emission. The molecular targets and pathways involved include:
Charge Transport: The compound facilitates the movement of electrons or holes through the organic semiconductor layer, enhancing the efficiency of electronic devices.
Light Emission: The compound emits light when excited by an external energy source, contributing to the brightness and color purity of LEDs.
Comparaison Avec Des Composés Similaires
2-Bromo-7-iodo-9,9-dihexylfluorene can be compared with other similar compounds, such as:
2-Bromo-7-iodo-9,9-dimethylfluorene: This compound has methyl groups instead of hexyl groups at the 9-position, resulting in different solubility and electronic properties.
2-Bromo-9,9-difluoro-7-iodofluorene: This compound has fluorine atoms at the 9-position, which can affect its reactivity and stability.
2-Bromo-7-iodo-9,9-diphenylfluorene: This compound has phenyl groups at the 9-position, leading to different steric and electronic effects.
The uniqueness of 2-bromo-7-iodo-9,9-dihexylfluorene lies in its specific combination of bromine, iodine, and hexyl groups, which impart distinct physical and chemical properties that are advantageous for certain applications in organic electronics and materials science.
Propriétés
Numéro CAS |
319906-47-3 |
|---|---|
Formule moléculaire |
C25H32BrI |
Poids moléculaire |
539.3 g/mol |
Nom IUPAC |
2-bromo-9,9-dihexyl-7-iodofluorene |
InChI |
InChI=1S/C25H32BrI/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 |
Clé InChI |
ZAIUBBAFFKLMSR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)

